Cas no 2229575-01-1 (1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol)
1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol
- 2229575-01-1
- EN300-1977369
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- Inchi: 1S/C8H10ClFN2O/c9-6-1-5(2-7(13)3-11)8(10)12-4-6/h1,4,7,13H,2-3,11H2
- InChI Key: JMNQWDUKZCRMMH-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(=C1)CC(CN)O)F
Computed Properties
- Exact Mass: 204.0465688g/mol
- Monoisotopic Mass: 204.0465688g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 59.1Ų
1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1977369-1g |
1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol |
2229575-01-1 | 1g |
$1515.0 | 2023-09-16 | ||
| Enamine | EN300-1977369-5g |
1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol |
2229575-01-1 | 5g |
$4391.0 | 2023-09-16 | ||
| Enamine | EN300-1977369-10g |
1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol |
2229575-01-1 | 10g |
$6512.0 | 2023-09-16 | ||
| Enamine | EN300-1977369-0.05g |
1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol |
2229575-01-1 | 0.05g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1977369-0.1g |
1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol |
2229575-01-1 | 0.1g |
$1332.0 | 2023-09-16 | ||
| Enamine | EN300-1977369-0.25g |
1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol |
2229575-01-1 | 0.25g |
$1393.0 | 2023-09-16 | ||
| Enamine | EN300-1977369-0.5g |
1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol |
2229575-01-1 | 0.5g |
$1453.0 | 2023-09-16 | ||
| Enamine | EN300-1977369-1.0g |
1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol |
2229575-01-1 | 1g |
$1515.0 | 2023-05-23 | ||
| Enamine | EN300-1977369-2.5g |
1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol |
2229575-01-1 | 2.5g |
$2969.0 | 2023-09-16 | ||
| Enamine | EN300-1977369-5.0g |
1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol |
2229575-01-1 | 5g |
$4391.0 | 2023-05-23 |
1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 1-amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-2-ol
1-Amino-3-(5-Chloro-2-Fluoropyridin-3-Yl)Propan-2-Ol: A Promising Compound in the Field of Medicinal Chemistry
1-Amino-3-(5-Chloro-2-Fluoropyridin-3-Yl)Propan-2-Ol, with the chemical identifier CAS No. 2229575-01-1, has emerged as a significant molecule in the exploration of novel therapeutic strategies. This compound, characterized by its unique structural features, exhibits potential applications in the development of drugs targeting specific biological pathways. The integration of functional groups such as the 5-chloro-2-fluoropyridin-3-yl moiety and the 1-amino substituent contributes to its diverse pharmacological properties, making it a subject of interest in both academic and industrial research.
Recent advancements in medicinal chemistry have highlighted the importance of propan-2-ol derivatives in the design of small-molecule therapeutics. The presence of the 1-amino group in 1-Amino-3-(5-Chloro-2-Fluoropyridin-3-Yl)Propan-2-Ol enables it to interact with various biological targets, including enzymes and receptors. These interactions are critical for modulating cellular processes and may lead to therapeutic benefits in conditions such as inflammation and cancer. Studies published in 2023 have demonstrated that this compound demonstrates selectivity toward specific kinases, suggesting its potential as an inhibitor in the treatment of diseases characterized by aberrant signaling pathways.
The 5-chloro-2-fluoropyridin-3-yl substituent in 1-Amino-3-(5-Chloro-2-Fluoropyridin-3-Yl)Propan-2-Ol plays a pivotal role in determining its pharmacokinetic profile. Research conducted by leading pharmaceutical laboratories has indicated that the chloro and fluorine atoms at specific positions enhance the compound's metabolic stability and improve its ability to cross the blood-brain barrier. This property is particularly valuable for the development of drugs targeting neurodegenerative disorders, where access to the central nervous system is essential for therapeutic efficacy.
Furthermore, the structural complexity of 1-Amino-3-(5-Chloro-2-Fluoropyridin-3-Yl)Propan-2-Ol has attracted attention in the field of synthetic chemistry. The synthesis of this compound involves advanced methodologies such as microwave-assisted reactions and catalytic processes, which have been optimized to achieve high yields and purity. These synthetic approaches not only facilitate the production of the compound on a larger scale but also allow for the incorporation of additional functional groups, enabling the exploration of its potential in drug discovery.
Recent studies have also explored the propan-2-ol moiety's role in modulating the compound's solubility and bioavailability. The hydroxyl group in 1-Amino-3-(5-Chloro-2-Fluoropyridin-3-Yl)Propan-2-Ol contributes to its water solubility, which is crucial for its formulation into pharmaceutical dosage forms. This property has been leveraged in the development of oral medications, where the compound's solubility ensures optimal absorption in the gastrointestinal tract.
The 1-amino functionality in 1-Amino-3-(5-Chloro-2-Flyoropyridin-3-Yl)Propan-2-Ol has also been linked to its potential as an agonist or antagonist of specific receptors. For instance, preliminary studies suggest that this compound may interact with serotonin receptors, which are implicated in mood regulation and neuroprotection. These findings open new avenues for its application in the treatment of psychiatric disorders and neurodegenerative conditions.
Additionally, the compound's potential in the context of personalized medicine has been a focus of recent research. The ability to tailor the compound's structure to match specific patient profiles could enhance its therapeutic outcomes. This approach aligns with the growing trend in the pharmaceutical industry to develop targeted therapies that minimize side effects and improve patient compliance.
Despite its promising attributes, the development of 1-Amino-3-(5-Chloro-2-Fluoropyridin-3-Yl)Propan-2-Ol as a therapeutic agent requires further investigation. Ongoing studies are evaluating its safety profile, long-term effects, and potential interactions with other medications. These efforts are essential to ensure its viability as a safe and effective treatment option for various medical conditions.
In conclusion, 1-Amino-3-(5-Chloro-2-Fluoropyridin-3-Yl)Propan-2-Ol represents a significant advancement in medicinal chemistry. Its unique structural features and potential applications in diverse therapeutic areas underscore its importance in the quest for innovative treatments. As research continues to uncover its full potential, this compound is poised to play a vital role in the future of pharmaceutical science.
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